rac-[(3r,4r)-4-fluoropyrrolidin-3-yl]methanol hydrochloride
Description
rac-[(3R,4R)-4-Fluoropyrrolidin-3-yl]methanol hydrochloride is a fluorinated pyrrolidine derivative with a molecular formula of C₇H₇Cl₂N₃, molecular weight 236.26 g/mol, and CAS number 270929-29-8 . It is characterized by a fluorine atom at the 4-position of the pyrrolidine ring and a hydroxymethyl group at the 3-position, forming a racemic mixture. The compound is synthesized as a high-purity (95%) building block for pharmaceutical and organic chemistry applications, leveraging its polar functional groups for hydrogen bonding and solubility enhancement via the hydrochloride salt .
Properties
IUPAC Name |
[(3S,4S)-4-fluoropyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5-2-7-1-4(5)3-8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRPRUOQKPFGQC-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)F)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride typically involves the fluorination of pyrrolidine derivatives followed by the introduction of a methanol group. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methanol group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrrolidine and Piperidine Derivatives
(a) tert-Butyl (2S,4S)-4-Fluoro-2-[(Methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
- Molecular Weight : 278.23 g/mol
- Key Features : Contains a methanesulfonyloxy (mesyl) group and a tert-butyl carbamate protecting group.
- Comparison : The mesyl group introduces a leaving group for nucleophilic substitution, making this compound reactive in synthetic pathways. Unlike the target compound, its tert-butyl carbamate enhances stability during synthesis but requires deprotection for further functionalization .
(b) 4-Fluoropiperidine Hydrochloride
- Molecular Weight : 297.35 g/mol
- Key Features : Fluorine on a six-membered piperidine ring.
- The absence of a hydroxymethyl group limits hydrogen-bonding capacity relative to the target compound .
Methyl-Substituted Pyrrolidine Analogs
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol Hydrochloride
- Molecular Weight : 151.63 g/mol
- Key Features : Methyl substituent at the 4-position instead of fluorine.
- Comparison: The methyl group’s lower electronegativity reduces dipole interactions compared to fluorine.
Aromatic Fluorine-Containing Compounds
(S)-1-((S)-2-(4-Fluorophenyl)-2-(Methylamino)ethyl)pyrrolidin-3-ol
- Key Features: Fluorine on an aromatic phenyl ring and a methylamino ethyl chain.
- Comparison : The fluorophenyl group increases lipophilicity, enhancing membrane permeability but possibly reducing solubility. The ethylamine moiety introduces basicity, which can influence pharmacokinetics (e.g., plasma protein binding) compared to the aliphatic fluorine in the target compound .
rac-Methyl (3R,4R)-4-Phenylpyrrolidine-3-carboxylate Hydrochloride
- Key Features : Phenyl group and methyl ester substituents.
- Comparison : The aromatic phenyl group enhances hydrophobic interactions, while the ester group offers metabolic liability (e.g., hydrolysis in vivo). The target compound’s fluorine and hydroxymethyl groups prioritize polar interactions over aromatic stacking .
Complex Heterocyclic Derivatives
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]pyrrolo[1,2-b]pyridazine-3-carboxamide
- Key Features : Difluorophenyl and trifluoromethyl furan substituents.
- Comparison: The trifluoromethyl group’s strong electron-withdrawing effects enhance metabolic stability and binding affinity in medicinal chemistry contexts.
Structural and Functional Analysis Table
Research Findings and Implications
- Fluorine’s Role : The target compound’s aliphatic fluorine enhances electronegativity and dipole interactions, improving binding to polar targets (e.g., enzymes) compared to methyl or aromatic fluorine analogs .
- Hydrochloride Salt : The salt form increases aqueous solubility, critical for in vitro assays and formulation, a feature shared with analogs like 4-fluoropiperidine HCl .
- Molecular Weight Considerations : The target compound’s moderate molecular weight (~236 g/mol) aligns with Lipinski’s rule of five, offering advantages over bulkier derivatives (e.g., 297 g/mol piperidine analog) in drug-likeness .
Biological Activity
rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride is a chiral fluorinated pyrrolidine derivative with significant biological activity. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, particularly enzymes and receptors. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Weight : 155.6 g/mol
- CAS Number : 2173998-82-6
- IUPAC Name : ((3S,4S)-4-fluoropyrrolidin-3-yl)methanol hydrochloride
- Physical Form : Powder
- Purity : 95%
Synthesis
The synthesis of this compound typically involves multi-step reactions that ensure the retention of chirality. The presence of the fluorine atom at the 4-position enhances the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom significantly influences its binding affinity and selectivity, potentially modulating various biological pathways.
Pharmacological Studies
Research indicates that compounds with structures similar to this compound may exhibit enzyme inhibition or receptor modulation. The compound's interaction studies focus on:
- Binding Affinity : Enhanced due to the presence of fluorine.
- Metabolic Stability : Improved bioavailability which is crucial for therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | Lacks fluorine atom | Different reactivity profile |
| (3R,4S)-4-Fluoropyrrolidin-3-OL | Different stereochemistry | Potentially different biological activities |
| (3R,4S)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol | Contains trifluoromethyl group | Variations in lipophilicity and metabolic stability |
The unique presence of the fluorine atom in this compound imparts distinct properties such as increased lipophilicity and enhanced binding affinity compared to similar compounds, making it particularly valuable in drug discovery contexts.
Case Studies and Research Findings
- Neurological Applications : Studies have suggested that this compound may interact with targets involved in neurological functions. This interaction could lead to the development of novel therapeutic agents for neurological disorders.
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes that play critical roles in metabolic pathways, thereby influencing various physiological processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis involving fluorination of pyrrolidine precursors, followed by methanol group introduction and hydrochloride salt formation. Key steps include:
- Fluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) under inert conditions to minimize side reactions .
- Chiral resolution : Employ chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers .
- Salt formation : React with HCl in anhydrous ethanol to improve crystallinity and solubility .
Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?
- Analytical techniques :
- Solubility : Measure in aqueous buffers (pH 1–7.4) using HPLC with UV detection .
- Stability : Accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via LC-MS .
- Hygroscopicity : Dynamic vapor sorption (DVS) to assess moisture uptake .
Q. What structural analogs of this compound have been studied, and how do their substituents affect bioactivity?
- Comparative analysis (based on ):
| Compound | Structural Difference | Bioactivity Impact |
|---|---|---|
| [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol HCl | Fluorophenyl substitution | Enhanced σ1 receptor binding (Ki = 12 nM) |
| [(3S,4R)-4-(4-Chloro-2-fluorophenyl) analog | Chlorine addition | Reduced metabolic clearance (t1/2 = 3.2 h in hepatocytes) |
| Non-fluorinated pyrrolidine derivatives | Lack of fluorine | Lower CNS permeability (Papp < 5 × 10⁻⁶ cm/s) |
Advanced Research Questions
Q. How can enantiomeric purity be validated, and what are the implications of racemic vs. resolved forms in pharmacological studies?
- Methodology :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol (80:20) mobile phase .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions .
- Pharmacological impact : Racemic mixtures may exhibit off-target effects (e.g., (3S,4S)-enantiomer shows µ-opioid receptor antagonism, complicating data interpretation) .
Q. What in vitro and in vivo models are suitable for studying its interaction with neurotransmitter systems?
- Experimental design :
- In vitro : Radioligand binding assays (e.g., [³H]-spiperone for dopamine D2/D3 receptors) using HEK293 cells expressing human receptors .
- In vivo : Microdialysis in rodent striatum to measure extracellular dopamine levels post-administration .
- Data interpretation : Fluorine’s electronegativity may enhance binding to polar receptor pockets (e.g., serotonin 5-HT2A subtype, IC50 = 89 nM) .
Q. How can researchers resolve contradictions in reported receptor affinity data across studies?
- Case example : Discrepancies in σ1 receptor Ki values (12 nM vs. 45 nM) may arise from:
- Receptor source : Recombinant human vs. rat brain membrane preparations .
- Assay conditions : Differences in buffer ionic strength or incubation time .
- Resolution : Standardize protocols (e.g., IUPHAR guidelines) and validate with reference ligands (e.g., (+)-pentazocine) .
Q. What computational strategies predict metabolic pathways and potential toxic metabolites?
- Tools :
- In silico metabolism : Use Schrödinger’s ADMET Predictor or GLORYx for Phase I/II metabolism simulations .
- Docking studies : AutoDock Vina to identify CYP450 binding sites (e.g., CYP3A4-mediated N-dealkylation) .
Q. How does the fluorine substituent influence pharmacokinetics compared to non-fluorinated analogs?
- Key findings :
- Lipophilicity : Fluorine reduces logP by 0.3–0.5 units, improving solubility but lowering blood-brain barrier penetration .
- Metabolic stability : Fluorine resists oxidative metabolism, increasing plasma exposure (AUC = 420 ng·h/mL vs. 290 ng·h/mL for non-fluorinated analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
